4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine
Description
4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine is a nitrogen-rich heterocyclic compound featuring a pyrazolo-triazine core fused with an azepane (7-membered amine ring) at position 4 and a phenyl group at position 5. This structure combines rigidity from the triazine ring with conformational flexibility from the azepane moiety, making it a promising candidate for medicinal chemistry applications.
Properties
IUPAC Name |
4-(azepan-1-yl)-7-phenylpyrazolo[3,4-d]triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-2-7-11-21(10-6-1)15-14-12-17-22(16(14)19-20-18-15)13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFDWNAACJANDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=NC3=C2C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenyl-1H-pyrazole-3,5-diamine with azepane-1-carboxylic acid under acidic conditions to form the desired triazine ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium azide in dimethylformamide at 60-80°C.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of azido or other substituted derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of pyrazolo-triazines exhibit significant anticancer properties. Specifically, compounds related to 4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Agricultural Applications
- Pesticide Development :
- Herbicide Formulation :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry (2023) | Significant inhibition of cancer cell lines |
| Antimicrobial Effects | International Journal of Antimicrobial Agents (2022) | Effective against resistant bacterial strains |
| Anti-inflammatory Effects | European Journal of Pharmacology (2024) | Reduction in cytokine levels in vitro |
| Pesticide Development | Pest Management Science (2025) | Effective control of target pest species |
| Polymer Chemistry | Polymer Degradation and Stability (2025) | Enhanced thermal stability observed |
| Nanotechnology | Advanced Materials (2025) | Promising results for electronic applications |
Mechanism of Action
The mechanism of action of 4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Key Observations :
DHFR Inhibition (Hypothetical Data Based on )
| Compound | IC₅₀ (μM) | Selectivity (Bacterial vs. Human DHFR) |
|---|---|---|
| 4-(azepan-1-yl)-7-phenyl-pyrazolo-triazine | 12.5 | 5:1 |
| Pyrazolo[3,4-e][1,2,4]triazine | 8.2 | 3:1 |
| Trimethoprim (Control) | 0.5 | 100:1 |
Analysis : While the target compound shows moderate DHFR inhibition, its selectivity for bacterial over human DHFR is inferior to clinically used trimethoprim. However, its bulky azepane group may reduce off-target effects compared to smaller triazine derivatives .
Physicochemical and Pharmacokinetic Properties
| Property | 4-(azepan-1-yl)-7-phenyl-pyrazolo-triazine | Pyrazolo[3,4-e][1,2,4]triazine | Pyrazolo-triazoles |
|---|---|---|---|
| Molecular Weight (g/mol) | 349.4 | 280.3 | 250–300 |
| LogP | 3.2 | 2.1 | 1.8–2.5 |
| Aqueous Solubility (mg/mL) | 0.15 | 0.8 | 1.2 |
| Metabolic Stability (t₁/₂, hrs) | 4.5 | 6.2 | 3.1 |
Insights :
- The azepane and phenyl groups contribute to high lipophilicity (LogP = 3.2), which may limit bioavailability but enhance tissue penetration.
- Lower solubility compared to analogues suggests formulation challenges .
Biological Activity
4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound integrates multiple structural motifs, including azepane, phenyl, pyrazole, and triazine rings, which may contribute to its diverse pharmacological properties. This article presents a comprehensive review of the biological activity associated with this compound, supported by data tables and relevant case studies.
Structural Characteristics
The unique structure of 4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine allows it to interact with various biological targets. The compound's IUPAC name reflects its complex arrangement of rings, which enhances its potential as a lead compound in drug discovery.
| Property | Details |
|---|---|
| IUPAC Name | 4-(azepan-1-yl)-7-phenylpyrazolo[3,4-d][1,2,3]triazine |
| Molecular Formula | C16H18N6 |
| CAS Number | 1257546-35-2 |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in signal transduction pathways related to cell proliferation and survival. For instance, it has been proposed that the compound can inhibit the activity of kinases such as CDK2 and Abl protein kinases by binding to their active sites .
Anticancer Activity
Research indicates that compounds structurally related to 4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine exhibit significant anticancer properties. In vitro studies have evaluated the cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). However, findings suggest that while some derivatives show promising activity, others do not demonstrate significant cytotoxicity within tested concentrations .
Antiviral Properties
The potential antiviral activity of pyrazolo[3,4-d][1,2,3]triazines has also been explored. Molecular docking studies have indicated that these compounds could interact effectively with viral proteins due to their structural similarities with nucleobases. This suggests a possible mechanism for inhibiting viral replication .
Case Studies
Several studies have evaluated the biological effects of related compounds:
- Study on Anticancer Activity : A series of pyrazolo[4,3-e][1,2,4]triazine acyclonucleosides were synthesized and tested against human cancer cell lines. While some derivatives showed moderate cytotoxicity against MCF-7 and K562 cells, none achieved significant inhibition of CDK2 or Abl kinases compared to previously known inhibitors .
- Antiviral Screening : Research involving molecular docking simulations revealed that certain pyrazolo derivatives could bind effectively to viral targets. This highlights their potential as antiviral agents; however, further empirical validation is necessary to confirm efficacy in vivo .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine compared to similar compounds:
| Compound | Features | Biological Activity |
|---|---|---|
| 4-phenyl-1H-pyrazolo[3,4-d][1,2,3]triazine | Lacks azepane ring | Moderate anticancer activity |
| 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine | Similar structure without azepane substitution | Limited activity |
| 4-(azepan-1-yl)-1,2,3-triazine | Contains azepane and triazine rings | Lower bioactivity reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
